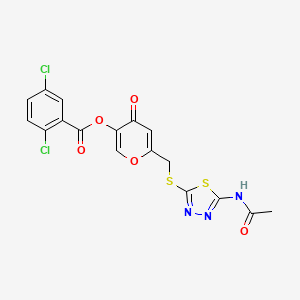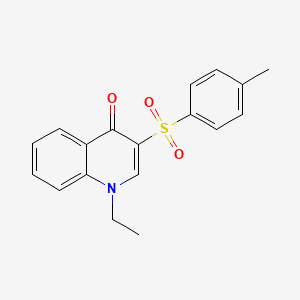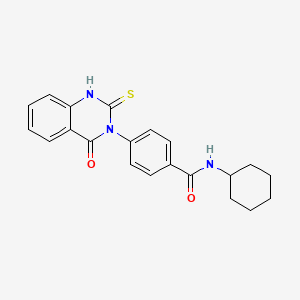![molecular formula C14H20N4O B2745841 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one CAS No. 2310083-65-7](/img/structure/B2745841.png)
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-cyclopropylethan-1-one is a complex organic molecule, notable for its triazole and azabicyclooctane structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one generally involves a multi-step process starting from commercially available precursors. Key steps typically include:
Formation of the 1H-1,2,3-triazole ring through click chemistry, usually employing azides and alkynes in the presence of a copper(I) catalyst.
Construction of the azabicyclooctane core via a Diels-Alder reaction followed by nitrogen introduction and ring-closing methods.
Coupling of the triazole and azabicyclooctane fragments through carbon-carbon bond-forming reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Large-scale synthesis might adapt these methodologies using batch or continuous-flow processes, optimizing reaction conditions to enhance yield, purity, and cost-efficiency. Industrial methods might also involve alternative solvents and catalysts to comply with environmental and safety regulations.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the triazole ring or the cyclopropyl moiety.
Reduction: Selective reduction of the azabicyclooctane system can be achieved under appropriate conditions.
Substitution: The triazole and cyclopropyl groups allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents like PCC or m-CPBA.
Reducing agents such as lithium aluminum hydride or hydrogen over a palladium catalyst.
Halogenating agents and other electrophiles for substitution reactions.
Major Products Formed
Oxidized derivatives with altered triazole or cyclopropyl structures.
Reduced azabicyclooctane variants.
Substituted analogs with various functional groups attached to the triazole or cyclopropyl rings.
科学研究应用
Chemistry
Synthetic intermediates: Useful in the synthesis of more complex molecules due to the reactive nature of its functional groups.
Biology
Drug design: This compound's unique structure makes it a valuable scaffold in the design of pharmaceuticals targeting the central nervous system, infectious diseases, or cancer.
Medicine
Therapeutic agents: Potential applications as antimicrobial, antiviral, or anticancer agents. Specific interactions with biological targets like enzymes or receptors enhance its therapeutic potential.
Industry
Specialty chemicals: Utilized in the creation of novel materials or as catalysts in industrial chemical processes.
作用机制
This compound's mechanism of action depends on its application. In medicinal chemistry, it may inhibit specific enzymes or interact with receptors to modulate biological pathways. The triazole ring can bind to metal ions in enzyme active sites, while the azabicyclooctane system may provide steric hindrance or hydrophobic interactions crucial for activity.
相似化合物的比较
Similar Compounds
1-((1S,5R)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
1-((1R,5S)-3-(1H-tetrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one
Highlighting Uniqueness
While similar compounds may share the azabicyclooctane or triazole structures, 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one is distinguished by its specific stereochemistry and the presence of both triazole and cyclopropyl moieties. This unique combination enhances its versatility and potential utility in various scientific and industrial contexts.
This compound is an intriguing molecule with diverse applications. Its distinctive structure and reactivity make it a valuable tool in research and industry, offering promising potential in future scientific advancements.
属性
IUPAC Name |
2-cyclopropyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(7-10-1-2-10)18-11-3-4-12(18)9-13(8-11)17-6-5-15-16-17/h5-6,10-13H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQIIGPHFJEUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)
![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)
![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)
![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)

![3-cinnamyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745779.png)
![N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2745781.png)
